N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHBFDYOQFSZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde and pent-4-enamide.
Formation of Intermediate: The first step involves the reaction of furan-3-carboxaldehyde with a suitable reagent to form an intermediate, such as 1-(furan-3-yl)propan-2-ol.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with pent-4-enamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Compound A : R-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide (Fig. 4, )
- Key Differences: Backbone: Replaces the furan-3-yl group with a benzyl(methyl)amino substituent, altering electronic and steric properties. Synthetic Route: Synthesized via HATU/NMM-mediated coupling, a method applicable to the target compound but requiring optimization for furan compatibility .
Compound B : (S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamido)pent-4-enamide (Derivative 39, )
- Bioactivity: Designed as a peptidomimetic targeting viral proteases, suggesting that the enamide group in the target compound may similarly enhance protease inhibition .
Electronic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Substituent | Furan-3-yl (electron-rich) | Benzyl(methyl)amino (polar) | Indole (π-stacking capable) |
| Electrophilic Groups | None | Nitro, cyano | Chloroacetamido |
| Solubility | Moderate (amide + furan) | Low (nitro/cyano groups) | Low (hydrophobic indole) |
| Synthetic Accessibility | Moderate | High (established coupling) | Low (multi-step synthesis) |
Notes:
Methodological Considerations
- Synthesis : HATU/NMM coupling (as in Compound A) is viable for amide bond formation in the target compound, but furan stability under these conditions requires verification .
- Computational Analysis : Tools like Multiwfn could elucidate electron density distributions in the furan-enamide system, aiding in predicting reactivity or binding modes .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is a synthetic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The furan ring contributes to its unique properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like tyrosinase, which is critical in melanin production. For instance, derivatives of furan have been noted for their potent inhibition of mushroom tyrosinase with IC50 values in the low micromolar range .
- Antimicrobial Activity : Some studies indicate that compounds containing furan rings exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Research has demonstrated that furan-based compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways.
Biological Activity Data Table
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibitory effects on tyrosinase | |
| Antimicrobial | Activity against bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Tyrosinase Inhibition Study :
A study focused on the synthesis of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives found that certain compounds exhibited strong inhibitory activity against tyrosinase. The most potent compound showed an IC50 value significantly lower than that of kojic acid, a standard inhibitor . -
Antimicrobial Screening :
Another investigation assessed the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -
Apoptosis Induction in Cancer Cells :
Research on furan derivatives demonstrated their capability to trigger apoptosis in specific cancer cell lines through increased reactive oxygen species (ROS) production and mitochondrial dysfunction. This highlights the therapeutic potential of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
